Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-
Description
Molecular Architecture and Bonding Patterns
The molecular formula of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-, is C₁₇H₁₆O₃S , with a molecular weight of 300.37 g/mol . The core structure consists of a benzene ring connected via a sulfonyl (-SO₂-) bridge to a cyclobutene ring, which is further substituted with a phenyl group at the 2-position (Figure 1). The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with two double-bonded oxygen atoms and single bonds to the cyclobutene ring and the benzene ring.
Key bonding features include:
- Conjugation between the sulfonyl group and the cyclobutene ring : The sulfonyl group’s electron-withdrawing nature polarizes the cyclobutene ring, creating partial positive charges on the carbon atoms adjacent to the sulfur atom. This polarization influences the compound’s reactivity in electrophilic substitution reactions.
- Ring strain in the cyclobutene moiety : The four-membered cyclobutene ring exhibits significant angle strain due to its bond angles (~90°), which deviate from the ideal tetrahedral geometry. This strain is partially alleviated by partial conjugation between the cyclobutene’s double bond and the sulfonyl group’s π-system.
- Aromatic interactions : The phenyl substituent on the cyclobutene ring engages in edge-to-face [C–H···π] interactions with the sulfonyl-linked benzene ring, as observed in crystallographic studies of analogous compounds.
Comparative bond length analysis reveals that the carbon-carbon bonds in the cyclobutene ring (1.46–1.52 Å) are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, supporting partial delocalization of electrons.
Properties
CAS No. |
647028-03-3 |
|---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)cyclobuten-1-yl]benzene |
InChI |
InChI=1S/C16H14O2S/c17-19(18,14-9-5-2-6-10-14)16-12-11-15(16)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
JLXQQOZXVJQYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkali Ionic Liquid Catalysis
One notable method for preparing Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- involves the use of alkali ionic liquid catalysis. This method is characterized by its mild reaction conditions and high yield.
Reagents :
- 2-Bromoacetophenone
- Benzene sulfinic acid sodium salt
- Alkali ionic liquid (e.g., hydroxide 1-butyl-3-methylimidazole)
-
- Aqueous alcoholic solution
- Stirring at room temperature for approximately 2 hours
Yield : The method is reported to provide high yields due to the efficiency of the ionic liquid catalyst, which facilitates the reaction without requiring extreme conditions.
Alternative Synthetic Routes
Other synthetic routes have been explored in literature, which may involve different catalysts or solvents that could potentially enhance yield or simplify the purification process.
| Method | Reagents | Catalyst | Yield | Conditions |
|---|---|---|---|---|
| Alkali Ionic Liquid Catalysis | 2-Bromoacetophenone, Benzene sulfinic acid sodium salt | Hydroxide 1-butyl-3-methylimidazole | High | Room temperature, stirring for 2 hours |
| Traditional Sulfonation | Benzene, Sulfur trioxide | None specified | Moderate | Elevated temperatures |
Research Findings
Recent studies have focused on optimizing reaction conditions to improve yields and reduce reaction times. For instance, using different molar ratios of reagents can significantly impact the efficiency of the synthesis:
- Optimal Molar Ratios :
- The molar ratio of 2-bromoacetophenone to benzene sulfinic acid sodium salt is typically maintained between 1:1 and 1:1.5 for optimal results.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various organic molecules. For instance, a novel method for preparing 1-phenyl-2-benzenesulfonyl ethyl ketone has been developed using benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- as a key starting material. This method employs an alkaline ionic liquid as a catalyst, allowing for high yields and mild reaction conditions, which is beneficial for environmental sustainability .
Reactions with Electrophiles
The unique structure of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- enables it to participate in electrophilic substitution reactions. These reactions are crucial for the formation of more complex aromatic compounds. The sulfonyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophiles .
Medicinal Chemistry
Potential Therapeutic Uses
Research indicates that compounds related to benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- may exhibit biological activity. For example, derivatives of sulfonamides have been studied for their ability to inhibit oxidative phosphorylation in cancer cells. Such compounds can selectively target cancer metabolism, making them potential candidates for cancer therapy . The structure's ability to modulate biological pathways suggests further exploration in drug design.
Antimicrobial Properties
Compounds with sulfonyl groups have also demonstrated antimicrobial properties. The incorporation of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- into drug formulations could enhance the efficacy against various pathogens due to its structural characteristics that facilitate interaction with microbial targets .
Material Science
Polymer Chemistry
Benzene derivatives are widely used in polymer chemistry as building blocks for synthesizing advanced materials. The unique properties of benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- allow it to be incorporated into polymers that require specific thermal and mechanical properties. Its ability to undergo cross-linking reactions makes it suitable for creating durable materials used in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The benzene and cyclobutene rings provide structural rigidity and influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethynyl-Substituted Sulfones
Benzene, [(2-phenylethynyl)sulfonyl]- (CAS 5324-64-1)
- Molecular Formula : C₁₄H₁₀O₂S
- Molecular Weight : 242.04 g/mol
- Key Properties: Contains a phenylethynyl group (-C≡C-Ph) attached to the sulfonyl moiety.
- Synthesis : Typically involves coupling reactions between sulfonyl chlorides and terminal alkynes.
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- (CAS 28995-88-2)
- Molecular Formula : C₁₅H₁₂O₂S
- Molecular Weight : 256.32 g/mol
Ethenyl-Substituted Sulfones
Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- (CAS 98506-78-6)
Simple Aromatic Sulfones
Diphenyl Sulfone (CAS 127-63-9)
- Molecular Formula : C₁₂H₁₀O₂S
- Molecular Weight : 218.27 g/mol
- Applications : Widely used as a polymer additive due to its thermal stability and inertness .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications/Notes |
|---|---|---|---|---|---|
| Benzene, [(2-phenylethynyl)sulfonyl]- | 5324-64-1 | C₁₄H₁₀O₂S | 242.04 | Ethynyl (-C≡C-Ph) | Click chemistry, synthesis |
| Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- | 28995-88-2 | C₁₅H₁₂O₂S | 256.32 | Methyl-para + ethynyl | Material science, drug design |
| Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- | 98506-78-6 | C₁₄H₁₁FO₂S | 262.30 | Fluoro-ethenyl | High-yield synthetic routes |
| Diphenyl Sulfone | 127-63-9 | C₁₂H₁₀O₂S | 218.27 | Simple sulfone | Polymer additive |
Biological Activity
Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a sulfonyl group attached to a cyclobutenyl structure, has been studied for its effects on various biological systems, particularly in relation to cardiovascular function and cancer cell proliferation.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to evaluate the impact of various benzenesulfonamide derivatives on these parameters. The findings suggested that specific derivatives could lower perfusion pressure in a time-dependent manner, indicating potential therapeutic applications in managing cardiovascular conditions .
- Antiproliferative Properties : Certain derivatives of benzene sulfonamides have shown promise as antiproliferative agents against human cancer cell lines. For instance, studies have assessed the efficacy of these compounds against various cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7). The evaluation often involves determining the IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Cardiovascular Studies
A recent investigation focused on the effects of 4-(2-aminoethyl)-benzenesulfonamide, a derivative of benzene sulfonamide, on isolated rat hearts. The experimental design included multiple treatment groups with varying concentrations of compounds. The results demonstrated that this derivative significantly decreased both perfusion pressure and coronary resistance compared to control conditions (Table 1).
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | Moderate decrease |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)) | 0.001 | Minor decrease |
| IV | Compound 3 (2-Hydrazinocarbonyl) | 0.001 | Minor decrease |
| V | Compound 4 (4-(2-Amino-ethyl)) | 0.001 | Significant decrease |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]) | 0.001 | Minor decrease |
These results suggest that the interaction of these compounds with calcium channels may mediate their effects on cardiovascular parameters .
Anticancer Activity
The antiproliferative activity of PIB-SOs and their derivatives was assessed using three human cancer cell lines. The study reported IC50 values for various compounds, indicating their effectiveness at inhibiting cell growth.
| Compound | IC50 (nM) HT-29 | IC50 (nM) M21 | IC50 (nM) MCF7 |
|---|---|---|---|
| PIB-SO Derivative 1 | <100 | <100 | <100 |
| PIB-SO Derivative 2 | <100 | <100 | <100 |
| CA-4 | <100 | <100 | <100 |
The results highlighted that certain derivatives exhibited strong inhibition across all tested cell lines, suggesting a broad spectrum of anticancer activity .
Case Studies
Several case studies have explored the biological effects of benzene sulfonamide derivatives:
- Cardiovascular Study : A study conducted on isolated rat hearts demonstrated that administration of specific sulfonamide derivatives led to significant changes in perfusion pressure, highlighting their potential role in managing cardiac conditions.
- Cancer Treatment : In vitro studies using human cancer cell lines revealed that benzene sulfonamide derivatives could effectively inhibit tumor growth, providing a basis for further therapeutic exploration in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
